(5Z)-7-methyl-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-imine
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Overview
Description
(5Z)-7-methyl-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-imine is a heterocyclic compound that belongs to the thiazolo[3,2-a]pyrimidine family. These compounds are known for their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties . The unique structure of this compound makes it a valuable scaffold for the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazolo[3,2-a]pyrimidines, have been shown to exhibit high antitumor, antibacterial, and anti-inflammatory activities .
Mode of Action
It’s worth noting that the thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and biological target .
Biochemical Pathways
Compounds with similar structures have been shown to have significant effects on various biochemical pathways due to their high reactivity towards various electrophilic reagents .
Preparation Methods
The synthesis of (5Z)-7-methyl-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-imine typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks, such as α-bromo ketones . The reaction conditions often include the use of bases like anhydrous potassium carbonate and solvents such as methanol or ethanol . Industrial production methods may involve the use of heterogeneous catalysts to achieve high yields and purity .
Chemical Reactions Analysis
(5Z)-7-methyl-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include mild temperatures and solvents like ethanol or acetonitrile. Major products formed from these reactions include various substituted thiazolo[3,2-a]pyrimidines with potential biological activities .
Scientific Research Applications
(5Z)-7-methyl-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-imine has been extensively studied for its scientific research applications, including:
Comparison with Similar Compounds
(5Z)-7-methyl-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-imine can be compared with other similar compounds, such as:
2-substituted thiazolo[3,2-a]pyrimidines: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Thiadiazolo[3,2-a]pyrimidines: These compounds have a similar fused ring system but contain a thiadiazole ring instead of a thiazole ring, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
7-methyl-N-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-5-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S/c1-10-9-12(15-11-5-3-2-4-6-11)16-7-8-17-13(16)14-10/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPBQRNTVWLARS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C2)N3C=CSC3=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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